N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like single-crystal X-ray diffraction and spectroscopic methods . Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are often used to investigate the electronic, structural, reactivity, and photophysical properties .Chemical Reactions Analysis
Similar compounds, such as 4-Dimethylaminopyridine (DMAP), have been found to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . For instance, 4-Dimethylaminopyridine (DMAP) is a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis methods for related 1,2,3-triazole analogues have been explored. One study describes the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles with further substitutions by methyl- or benzyl-groups, achieved by reducing corresponding 4-amino-5-cyanotriazoles (Albert, 1970). Another research paper details the preparation of triazole-3-carboxylic acids starting from anilines (Czollner et al., 1990).
Reactivity and Pathways : In a study on reactions of semicarbazides with phosgene, researchers discovered novel pathways and intermediates involving N-(dimethylamino)carbodiimides, highlighting the compound's reactivity and potential for diverse chemical transformations (Cooley et al., 1989).
Pharmacological Applications
Antitumor Activity : A study on phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide investigated their potential as DNA-intercalating antitumor agents, demonstrating significant solid tumor activity in various models (Atwell et al., 1989).
Antiviral and Antifungal Properties : The synthesis of certain thiazole C-nucleosides involved the use of 4-dimethylaminopyridine, demonstrating the potential of related compounds in antiviral and antifungal applications (Srivastava et al., 1977).
Optical and Material Science Applications
- Nonlinear Optical Properties : A novel chalcone derivative compound, related in structure to N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, was synthesized and its nonlinear optical properties were studied, suggesting potential applications in optical device technologies (Rahulan et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-16(2)10-6-4-9(5-7-10)13-12(18)11-8-17(3)15-14-11/h4-8H,1-3H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPRTXWBWBDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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